molecular formula C26H30N4O5S B2836545 N-(4-acetamidophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878060-22-1

N-(4-acetamidophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2836545
CAS No.: 878060-22-1
M. Wt: 510.61
InChI Key: RPBVQIUHJOQZNK-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic small molecule with a molecular formula of C26H31N3O4S and is provided as a solid for research purposes . This acetamide-sulfonamide hybrid compound features a complex structure incorporating indole and 4-methylpiperidine moieties, suggesting potential as a versatile biochemical tool for various research applications. Compounds with similar structural motifs, such as acetamide derivatives and sulfonamides, are frequently investigated in medicinal chemistry and chemical biology for their ability to interact with enzymes and cellular receptors . Researchers can utilize this chemical in foundational studies, including target identification, mechanism of action studies, and high-throughput screening assays to explore novel biological pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O5S/c1-18-11-13-29(14-12-18)26(33)16-30-15-24(22-5-3-4-6-23(22)30)36(34,35)17-25(32)28-21-9-7-20(8-10-21)27-19(2)31/h3-10,15,18H,11-14,16-17H2,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBVQIUHJOQZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetamidophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide, identified by CAS number 878060-22-1, is a complex organic compound with potential therapeutic applications. Its unique structure combines elements of indole and piperidine, which are known for their biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C₁₆H₃₀N₄O₅S
Molecular Weight 510.6 g/mol
CAS Number 878060-22-1

Anticancer Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer activity. For instance, derivatives of indole have been shown to inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The most potent derivatives demonstrated IC50 values in the low micromolar range, suggesting that this compound could be a candidate for further development in oncology .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vivo studies indicated that it significantly reduced edema and inflammation markers comparable to dexamethasone, a standard anti-inflammatory drug. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as IL-1β and TNFα, which are crucial mediators in inflammatory pathways .

The proposed mechanism of action for this compound involves:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase.
  • Cytokine Modulation : The compound's ability to modulate inflammatory cytokines suggests potential use in treating inflammatory diseases.

Study 1: Anticancer Activity Assessment

A study evaluated the anticancer efficacy of a series of indole derivatives against HeLa and MCF-7 cell lines. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 0.34 μM to 0.86 μM across different cell lines, highlighting their potential as chemotherapeutic agents .

Study 2: Anti-inflammatory Efficacy

In an experimental model of inflammation induced by Complete Freund's Adjuvant (CFA), treatment with this compound resulted in a significant reduction in paw swelling and inflammatory cytokine levels compared to control groups. This suggests its potential utility in managing inflammatory conditions .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds with indole and sulfonamide moieties exhibit significant anticancer properties. The incorporation of the piperidine group may enhance bioactivity through improved pharmacokinetics. For instance, derivatives of indole have been shown to inhibit cancer cell proliferation effectively. A study demonstrated that similar compounds led to a notable decrease in tumor growth in various cancer models, suggesting that N-(4-acetamidophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide could serve as a lead compound for further development in oncology .

Neuropharmacological Effects
The piperidine structure is frequently associated with neuroactive properties. Compounds containing piperidine rings have been explored for their potential in treating neurological disorders such as depression and anxiety. The specific structural features of this compound may contribute to modulating neurotransmitter systems, making it a candidate for further investigation in neuropharmacology .

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy. Research indicates that modifications at the acetamide and sulfonamide positions can significantly influence biological activity. For example, altering the substituents on the indole ring has been shown to enhance anticancer potency and selectivity against specific cancer cell lines .

Case Studies

Case Study 1: Anticancer Evaluation
A recent experimental study evaluated the anticancer effects of various derivatives based on the indole-sulfonamide framework. The results indicated that certain modifications led to compounds with IC50 values in the nanomolar range against breast cancer cell lines, highlighting the potential of this compound as a potent anticancer agent .

Case Study 2: Neuroactive Compound Development
In another study focusing on neuropharmacology, researchers synthesized several derivatives of this compound. These derivatives were tested for their ability to modulate serotonin receptors, with some exhibiting promising results in reducing anxiety-like behaviors in animal models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The target compound shares a common acetamide-indole scaffold with several analogs but differs in substituent groups, which critically influence physicochemical and biological properties. Key structural comparisons include:

Compound Name Key Substituents Core Modifications
Target Compound 4-Methylpiperidinyl-2-oxoethyl, 4-acetamidophenyl Sulfonyl bridge
N-(4-Fluorobenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide 4-Fluorobenzyl, piperidinyl-2-oxoethyl Thioether (sulfanyl) bridge
2-((1-(2-(1-Azepanyl)-2-oxoethyl)-1H-indol-3-yl)sulfanyl)-N-(4-chlorophenyl)acetamide 4-Chlorophenyl, azepanyl-2-oxoethyl Thioether bridge, 7-membered azepane ring
2-(4-(2-((2,6-Dimethylphenyl)amino)-2-oxoethyl)-1-piperazinyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide 2,6-Dimethylphenyl, piperazinyl-2-oxoethyl Piperazine spacer, indol-3-yl ethyl linkage
  • Sulfonyl vs.
  • Heterocyclic Substituents : The 4-methylpiperidinyl group in the target compound may confer improved lipophilicity and blood-brain barrier penetration compared to the unsubstituted piperidine in or the larger azepane ring in .
  • Aromatic Substituents : The 4-acetamidophenyl group introduces hydrogen-bonding capacity, contrasting with the electron-withdrawing 4-fluorobenzyl or 4-chlorophenyl groups, which may alter receptor binding specificity.

Pharmacological Implications

  • Enzyme Inhibition : Sulfonyl-linked indoles, such as the target compound, are frequently associated with kinase or protease inhibition due to their ability to occupy hydrophobic pockets and interact with catalytic residues .
  • Anticancer Potential: Analogs like N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide demonstrate activity against cancer cell lines, suggesting that the target compound’s sulfonyl bridge and 4-methylpiperidinyl group may enhance cytotoxicity or selectivity.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

The synthesis of structurally analogous sulfonamide-acetamide derivatives typically involves multi-step reactions, such as coupling indole-sulfonyl intermediates with substituted acetamides using activating agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) . Key steps include:

  • Amide bond formation : Use of 2,6-lutidine as a base to facilitate nucleophilic attack.
  • Temperature control : Maintaining reactions at 0–5°C during reagent addition to minimize side reactions.
  • Purification : Employ thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3 v/v) to monitor progress, followed by aqueous workup and drying over anhydrous Na₂SO₄ .

Q. What analytical techniques are critical for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ to verify indole, sulfonyl, and acetamide proton environments .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected [M+H]⁺ peak).
  • X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in analogous compounds with piperidine and indole motifs .

Q. How can researchers assess solubility and stability for in vitro assays?

  • Solubility screening : Test in DMSO, PBS, and ethanol at concentrations up to 10 mM, monitoring for precipitation via dynamic light scattering (DLS) .
  • Stability studies : Use HPLC-UV at 25°C and 37°C over 72 hours to detect degradation products, particularly at labile sulfonyl or amide bonds .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity across similar compounds?

Discrepancies in antimicrobial or enzyme inhibition data may arise from:

  • Structural variations : Compare substituents on the piperidine (e.g., 4-methyl vs. 3,5-dimethylphenyl in thienopyrimidine analogs) .
  • Assay conditions : Standardize ATP concentration in kinase assays or bacterial strain selection in MIC tests.
  • Data normalization : Use positive controls (e.g., ciprofloxacin for antimicrobial studies) to contextualize potency .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Focus on modifying:

  • Piperidine substituents : Replace 4-methyl with bulkier groups (e.g., tosyl) to enhance target binding .
  • Indole-sulfonyl linkage : Introduce electron-withdrawing groups (e.g., -Cl) to improve metabolic stability .
  • Acetamide tail : Explore fluorophenyl or ethoxyphenyl variants to optimize logP for blood-brain barrier penetration .

Q. What computational methods predict target interactions and binding affinities?

  • Molecular docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., COX-2 or bacterial topoisomerases) .
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories in GROMACS .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Single-crystal X-ray diffraction : Resolve torsional angles between the indole and acetamide moieties, as seen in N-(4-chlorophenyl)-2-[(pyrimidinyl)sulfanyl]acetamide analogs .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O hydrogen bonds) influencing packing efficiency .

Methodological Considerations

Q. What in vivo models are suitable for pharmacokinetic profiling?

  • Rodent studies : Administer 10 mg/kg IV/orally in Sprague-Dawley rats, with LC-MS/MS quantification of plasma levels. Monitor metabolites via MS/MS fragmentation patterns .
  • Tissue distribution : Use radiolabeled analogs (¹⁴C-acetamide) to assess accumulation in target organs .

Q. How should researchers address discrepancies in cytotoxicity data?

  • Dose-response normalization : Compare IC₅₀ values against reference compounds (e.g., doxorubicin) across multiple cell lines (e.g., HEK293 vs. HepG2) .
  • Mechanistic studies : Perform flow cytometry to distinguish apoptosis from necrosis in conflicting datasets .

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